molecular formula C13H14N2O2 B12287887 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine

3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine

Cat. No.: B12287887
M. Wt: 230.26 g/mol
InChI Key: JFBUWDSSHLAVEJ-UHFFFAOYSA-N
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Description

3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine: is a heterocyclic compound with the molecular formula C13H14N2O2 and a molecular weight of 230.26 g/mol . This compound is characterized by the presence of an amino group at the 3-position and a methoxy-4-methylphenoxy group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine typically involves the reaction of 3-amino-6-chloropyridine with 3-methoxy-4-methylphenol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine involves its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active site residues, while the methoxy-4-methylphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 3-Amino-6-(4-methoxyphenoxy)pyridine
  • 3-Amino-6-(3-methylphenoxy)pyridine
  • 3-Amino-6-(4-methylphenoxy)pyridine

Comparison: 3-Amino-6-(3-methoxy-4-methylphenoxy)pyridine is unique due to the presence of both methoxy and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile compared to other similar compounds .

Properties

Molecular Formula

C13H14N2O2

Molecular Weight

230.26 g/mol

IUPAC Name

6-(3-methoxy-4-methylphenoxy)pyridin-3-amine

InChI

InChI=1S/C13H14N2O2/c1-9-3-5-11(7-12(9)16-2)17-13-6-4-10(14)8-15-13/h3-8H,14H2,1-2H3

InChI Key

JFBUWDSSHLAVEJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC=C(C=C2)N)OC

Origin of Product

United States

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